![molecular formula C14H22N2O4S B4687024 N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4687024.png)
N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-butyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide and related compounds often involves complex chemical reactions, including C-H activation and coupling processes. For instance, rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides demonstrate the intricacies of creating such compounds, showcasing the role of catalysis in enabling efficient and selective synthesis pathways (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and similar molecules has been studied using various analytical techniques. Single crystal X-ray diffraction and DFT calculations have been employed to determine molecular geometry and the effect of intermolecular interactions on molecular structure (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical behavior of this compound includes its reactivity towards different chemical agents and conditions. For example, the synthesis of β-sulfanyl enamides from triazoles with thioesters highlights the potential reactivity patterns and product formation strategies involving sulfur-carbonyl bond insertion (Miura et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as molar refraction, polarizability, and density, provide insight into its interaction with light and other materials. Studies on related compounds have focused on these aspects to understand their behavior in various media (Sawale et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-6-9-15-14(17)11-7-8-12(20-3)13(10-11)21(18,19)16-5-2/h7-8,10,16H,4-6,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWWMRPMTSZAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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